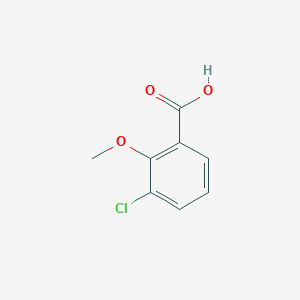

3-Chloro-2-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVUYEGKHRDEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423678 | |

| Record name | 3-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-93-3 | |

| Record name | 3-Chloro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-methoxybenzoic Acid (CAS No. 3260-93-3)

This guide provides a comprehensive technical overview of 3-Chloro-2-methoxybenzoic acid, a key chemical intermediate for professionals in research, development, and manufacturing. From its fundamental properties to detailed, field-tested protocols for its synthesis, purification, and analysis, this document serves as an essential resource for scientists and drug development professionals.

Core Compound Profile

This compound, registered under CAS number 3260-93-3, is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and a methoxy group on the benzoic acid backbone, makes it a valuable building block in organic synthesis.[1] It is also known by its synonym, 3-Chloro-o-anisic acid.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 3260-93-3 | |

| Molecular Formula | C₈H₇ClO₃ | |

| Molecular Weight | 186.59 g/mol | |

| Appearance | White to off-white or orange to green crystalline powder | [1] |

| Melting Point | 118-123 °C | |

| Solubility | Sparingly soluble in water (0.97 g/L at 25 °C) | [1] |

| Storage Temperature | 2-8°C |

Toxicological and Safety Profile

As with any chemical reagent, a comprehensive understanding of its safety profile is paramount. This compound is classified as acutely toxic if swallowed and can cause skin, eye, and respiratory irritation.[1]

Hazard Statements:

-

H301: Toxic if swallowed.

Precautionary Statements:

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Appropriate personal protective equipment (PPE), including a dust mask, eye shields, face shield, and gloves, should be worn when handling this compound.

Strategic Applications in Research and Development

The unique substitution pattern of this compound makes it a versatile intermediate in several key industrial and research sectors.

-

Pharmaceutical Development: This compound is a crucial starting material in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly in the development of novel anti-inflammatory and analgesic drugs.

-

Agrochemical Synthesis: It serves as a precursor in the formulation of herbicides and pesticides, contributing to the development of selective agents that target specific plant growth pathways.

-

Organic Synthesis: Researchers utilize this molecule as a versatile building block for the creation of more complex organic structures in a laboratory setting.

Synthesis of this compound: A Detailed Protocol

The following is a robust, multi-step synthesis protocol for this compound, commencing from the readily available starting material, 2-chloro-6-nitrotoluene. This pathway involves a permanganate-mediated oxidation followed by a two-step reduction and diazotization/methoxylation sequence.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Procedure

Step 1: Oxidation of 2-Chloro-6-nitrotoluene to 2-Chloro-6-nitrobenzoic acid [2]

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 2-chloro-6-nitrotoluene (1 equivalent), potassium permanganate (2.65 equivalents), 1 N potassium hydroxide (1.1 equivalents), and water.

-

Heat the mixture to 100°C with vigorous stirring for approximately 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

If the reaction is incomplete, an additional portion of potassium permanganate (0.35 equivalents) can be added, and heating continued for another 2-3 hours.

-

Cool the reaction mixture to room temperature and remove any unreacted starting material by steam distillation.

-

Filter the hot reaction mixture to remove manganese dioxide. Wash the filter cake with hot water.

-

Combine the filtrates and concentrate under reduced pressure.

-

Acidify the concentrated solution with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield 2-chloro-6-nitrobenzoic acid.

Step 2: Reduction to 2-Amino-6-chlorobenzoic acid

-

To a solution of 2-chloro-6-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like iron powder (Fe) in the presence of a catalytic amount of hydrochloric acid (HCl).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) to precipitate the amino acid.

-

Filter the product, wash with water, and dry to obtain 2-amino-6-chlorobenzoic acid.

Step 3: Diazotization and Methoxylation to this compound

-

Suspend 2-amino-6-chlorobenzoic acid (1 equivalent) in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, heat methanol.

-

Carefully add the cold diazonium salt solution to the hot methanol. Nitrogen gas will be evolved.

-

After the addition is complete, heat the mixture at reflux for a period to ensure complete reaction.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

The residue can then be taken up in an organic solvent and washed with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

Purification: Recrystallization Protocol

Recrystallization is a highly effective method for purifying solid organic compounds based on differences in solubility.[3][4][5][6]

Recrystallization Workflow

Caption: General workflow for the purification of this compound via recrystallization.

Step-by-Step Recrystallization Procedure

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., water, or an ethanol/water mixture) and heat the mixture to boiling to dissolve the solid.[3][5]

-

If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

If insoluble impurities or charcoal are present, perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize yield, cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals, for example, in a desiccator or a vacuum oven at a moderate temperature.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of aromatic carboxylic acids.[7]

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for aromatic compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better retention and peak shape.[7] |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[8] |

| Gradient | A suitable gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. | To elute the compound of interest and any impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at an appropriate wavelength (e.g., 235 nm) | Aromatic compounds typically have strong UV absorbance.[9] |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of carboxylic acids can be challenging due to their polarity and low volatility. Derivatization is often employed to improve chromatographic performance.[10][11]

Derivatization (Esterification):

-

React a small sample of the acid with a derivatizing agent such as diazomethane or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding methyl ester.[10]

-

This increases the volatility and thermal stability of the analyte.[10]

| Parameter | Recommended Condition | Rationale |

| Column | A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent) | Suitable for the separation of a wide range of organic compounds. |

| Injection Mode | Split/Splitless | To handle different sample concentrations. |

| Oven Program | A temperature gradient (e.g., starting at 50-70°C and ramping to 250-300°C) | To ensure good separation of the derivatized analyte from any impurities. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| MS Detection | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Range | 50-500 amu | To capture the molecular ion and characteristic fragment ions of the derivatized analyte. |

Conclusion

This technical guide has provided a detailed overview of this compound (CAS No. 3260-93-3), encompassing its fundamental properties, key applications, and comprehensive protocols for its synthesis, purification, and analysis. The information and procedures outlined herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this important chemical intermediate in their work. Adherence to good laboratory practices and appropriate safety precautions is essential when working with this and all chemical compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 7. benchchem.com [benchchem.com]

- 8. lcms.cz [lcms.cz]

- 9. Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction and derivatization of polar herbicides for GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-methoxybenzoic Acid

Introduction: A Versatile Intermediate in Modern Chemistry

3-Chloro-2-methoxybenzoic acid, also known as 3-chloro-o-anisic acid, is a polysubstituted aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1] Its strategic placement of a chloro, methoxy, and carboxylic acid group on a benzene ring imparts a unique combination of reactivity and physicochemical characteristics. These properties are harnessed by researchers and industry professionals in pharmaceutical development for creating anti-inflammatory and analgesic drugs, and in the agrochemical sector for the formulation of potent herbicides and pesticides.[1][2] This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both established data and the experimental protocols for their validation.

Molecular Structure and its Influence on Physicochemical Properties

The arrangement of the functional groups on the benzene ring is fundamental to understanding the behavior of this compound. The carboxylic acid is the primary functional group, while the methoxy group is at the ortho (C2) position and the chloro group is at the meta (C3) position relative to the carboxylate.

Caption: 2D structure of this compound.

This specific substitution pattern dictates the electronic and steric environment of the molecule, which in turn governs its acidity, solubility, melting point, and spectroscopic signature.

-

Electronic Effects : The chlorine atom is an electron-withdrawing group, primarily through its inductive effect (-I), which increases the acidity of the carboxylic acid by stabilizing the conjugate benzoate anion.[3][4] The methoxy group, while inductively withdrawing (-I), is a resonance electron-donating group (+R). However, its influence is complex due to its ortho position.

-

Steric Effects (The Ortho Effect) : The presence of the methoxy group at the ortho position causes steric hindrance, forcing the carboxylic acid group to twist out of the plane of the benzene ring.[5][6] This "ortho effect" inhibits resonance between the carboxyl group and the aromatic ring, which paradoxically increases the acidity of the benzoic acid, as the destabilizing cross-conjugation is reduced.[5][7]

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are critical for designing synthetic routes, developing formulations, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 3260-93-3 | [1][8][9] |

| Molecular Formula | C₈H₇ClO₃ | [1][8] |

| Molecular Weight | 186.59 g/mol | [1][8][9] |

| Appearance | Beige to white/off-white crystalline powder | [1][8] |

| Melting Point | 118-123 °C | [9] |

| Boiling Point | 306.4 ± 22.0 °C at 760 mmHg (Predicted) | |

| Solubility | Sparingly soluble in water (0.97 g/L at 25 °C) | [8] |

| Soluble in organic solvents | [10] | |

| pKa | 3.72 ± 0.10 (Predicted) | |

| LogP | 2.0468 (Predicted) | [11] |

| Topological Polar Surface Area | 46.53 Ų | [11] |

Experimental Determination of Physicochemical Properties

To ensure the scientific integrity of the data, standardized experimental protocols are essential for determining the physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.[12]

Caption: Workflow for Melting Point Determination using a Mel-Temp apparatus.

Step-by-Step Protocol:

-

Sample Preparation : A small amount of this compound is finely powdered using a mortar and pestle.[13]

-

Capillary Tube Packing : The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently on a hard surface to pack the solid to a depth of 2-3 mm.[14]

-

Apparatus Setup : The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.[14]

-

Approximate Melting Point : A rapid heating rate (e.g., 7-10 °C/minute) is initially used to determine an approximate melting range.[15]

-

Precise Melting Point : The apparatus is allowed to cool to about 20 °C below the approximate melting point. A fresh sample is used, and the heating rate is reduced to 1-2 °C per minute as the expected melting point is approached.[14]

-

Data Recording : The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[15]

Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility in a given solvent, which is vital for formulation and reaction condition selection.

Step-by-Step Protocol:

-

Preparation : An excess amount of this compound is added to a sealed vial containing a known volume of the desired solvent (e.g., water, ethanol, acetone).

-

Equilibration : The vial is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[16]

-

Phase Separation : The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution via centrifugation or filtration.

-

Quantification : A precise volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. Potentiometric titration is a highly accurate method for its determination.[17]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

-

Sample Preparation : A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility) to a known concentration (e.g., 1 mM).[3][18] The solution is purged with nitrogen to remove dissolved CO₂.[2][18]

-

Apparatus Calibration : A potentiometer (pH meter) is calibrated using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).[2]

-

Titration : The sample solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[18]

-

Data Collection : A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette. The pH of the solution is recorded after each addition, allowing the reading to stabilize.[2][18]

-

Data Analysis : A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.

-

pKa Determination : The equivalence point (the point of steepest inflection) is determined from the first or second derivative of the titration curve. The pKa is the pH at the half-equivalence point.[19]

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and confirmation of identity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number and electronic environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

Carboxylic Acid Proton (-COOH) : A broad singlet, typically far downfield (>10 ppm), which will disappear upon shaking the sample with D₂O.[20]

-

Aromatic Protons (-C₆H₃-) : Three signals in the aromatic region (approx. 7.0-8.0 ppm), exhibiting coupling patterns (doublets, triplets) consistent with a 1,2,3-trisubstituted benzene ring.

-

Methoxy Protons (-OCH₃) : A sharp singlet at approximately 3.8-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key expected signals include:

-

Carbonyl Carbon (-COOH) : A signal in the range of 160-180 ppm.[20]

-

Aromatic Carbons (-C₆H₃-) : Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbons directly attached to the electron-withdrawing chloro and carboxyl groups, and the electron-donating methoxy group, will show characteristic shifts.

-

Methoxy Carbon (-OCH₃) : A signal in the range of 55-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound include:

-

O-H Stretch (Carboxylic Acid) : A very broad and strong band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]

-

C=O Stretch (Carbonyl) : A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ for an aromatic carboxylic acid.[4]

-

C-O Stretch (Carboxylic Acid & Ether) : Bands in the 1210-1320 cm⁻¹ region.[4]

-

C-Cl Stretch : A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under Electron Ionization (EI), common fragments for substituted benzoic acids include:

-

Molecular Ion (M⁺) : A peak corresponding to the molecular weight of the compound (m/z = 186/188, showing the isotopic pattern for one chlorine atom).

-

Loss of -OH : A fragment at [M-17]⁺.

-

Loss of -COOH : A fragment at [M-45]⁺.

-

Loss of -OCH₃ : A fragment at [M-31]⁺.

-

Aryl Cations : Characteristic fragments of the substituted benzene ring.[5]

Conclusion

The physicochemical properties of this compound are a direct consequence of its unique molecular architecture. The interplay of the inductive and resonance effects of its chloro and methoxy substituents, combined with the steric influence of the ortho-methoxy group, defines its acidity, solubility, and reactivity profile. A thorough understanding of these properties, validated through robust experimental protocols, is crucial for its effective application as a versatile building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. This guide provides the foundational data and methodologies to support such endeavors, ensuring both scientific rigor and practical utility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Khan Academy [khanacademy.org]

- 8. Page loading... [guidechem.com]

- 9. This compound 97 3260-93-3 [sigmaaldrich.com]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. SOP for Screening Polymorphs of APIs – SOP Guide for Pharma [pharmasop.in]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 14. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 15. bohr.winthrop.edu [bohr.winthrop.edu]

- 16. who.int [who.int]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-2-methoxybenzoic Acid in Various Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-Chloro-2-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers a detailed experimental protocol for its determination, and discusses the influence of solvent properties on the dissolution of this compound.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound (Figure 1) is a substituted aromatic carboxylic acid with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Its efficacy and bioavailability are intrinsically linked to its solubility, a critical physicochemical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of its solubility in a diverse range of solvents is paramount for formulation development, crystallization process design, and ensuring predictable therapeutic outcomes.

Figure 1: Chemical Structure of this compound Caption: The structure reveals a benzoic acid core with chloro and methoxy substituents, which influence its polarity and hydrogen bonding capabilities.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the free energy change of the system. Dissolution occurs when the free energy of the solution is lower than the sum of the free energies of the pure solid and the pure solvent. This process is influenced by several factors:

-

Physicochemical Properties of this compound: The presence of a carboxylic acid group allows for hydrogen bonding with protic solvents. The aromatic ring contributes to non-polar interactions, while the chloro and methoxy groups add to the molecule's polarity and steric bulk.

-

Solvent Properties: The polarity, hydrogen bonding capacity (donor and acceptor strength), and steric factors of the solvent play a crucial role. Solvents with similar polarity and hydrogen bonding characteristics to the solute are more likely to be effective.

-

Temperature: The effect of temperature on solubility is described by the van't Hoff equation. For most solid-liquid systems, solubility increases with temperature, indicating an endothermic dissolution process.

Experimental Determination of Solubility: A Step-by-Step Protocol

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[1][2] This protocol outlines the necessary steps to obtain accurate and reproducible solubility data for this compound.

Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: A range of analytical grade solvents should be selected to cover a spectrum of polarities and hydrogen bonding capabilities (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene).

-

Equipment:

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath for temperature control

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Drying oven

-

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method workflow for determining solubility.

Detailed Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Periodic sampling and analysis can confirm that the concentration has reached a plateau.

-

Sampling and Filtration: Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to prevent the precipitation of the solute during sampling.

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Periodically remove the vial from the oven, allow it to cool in a desiccator, and weigh it. Continue this process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of dry solute / mass of solvent) x 100

Where:

-

mass of dry solute = (mass of vial + dry solute) - (mass of empty vial)

-

mass of solvent = (mass of vial + solution) - (mass of vial + dry solute)

-

Physicochemical Properties and Expected Solubility Trends

While specific quantitative data for this compound in organic solvents is sparse, we can infer expected trends based on its structure and the properties of similar compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [3] |

| Molecular Weight | 186.59 g/mol | [3] |

| Melting Point | 118-123 °C | Sigma-Aldrich |

| Water Solubility | 0.97 g/L (at 25 °C) | [2] |

| Predicted logP | 2.0468 | [4] |

-

Polar Protic Solvents (e.g., methanol, ethanol): Due to the carboxylic acid group, this compound is expected to exhibit good solubility in alcohols through hydrogen bonding.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): Good solubility is also anticipated in these solvents due to dipole-dipole interactions and the potential for the solvent to accept hydrogen bonds.

-

Non-polar Solvents (e.g., toluene, hexane): Lower solubility is expected in non-polar solvents as the energy required to break the crystal lattice of the solute and the cohesive forces of the solvent is not sufficiently compensated by solute-solvent interactions.

For comparison, the solubility of the related compound, 3-methoxybenzoic acid, has been reported to be high in methanol and ethanol.[5][6][7] Conversely, 3-chlorobenzoic acid is only slightly soluble in alcohol and ether.[8] The interplay of the chloro and methoxy groups in this compound will determine its precise solubility profile.

Thermodynamic Modeling of Solubility

For a more in-depth understanding and prediction of solubility, various thermodynamic models can be employed. These models are particularly useful for interpolating and extrapolating solubility data to different temperatures and for predicting solubility in solvent mixtures.

Commonly Used Models

-

Modified Apelblat Equation: An empirical model that relates the mole fraction solubility to temperature.

-

λh (Buchowski) Equation: A two-parameter model that is often used to correlate the solubility of solids in liquids.

-

Non-Random Two-Liquid (NRTL) Model: An activity coefficient model that can be used to describe the phase behavior of liquid mixtures.

-

Universal Functional Activity Coefficient (UNIFAC) Model: A group-contribution method that can be used to predict activity coefficients, and therefore solubility, in the absence of experimental data.[9][10][11][12]

The selection of an appropriate model depends on the specific system and the availability of experimental data for parameter fitting.

Caption: Interplay of factors governing the solubility of this compound.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While quantitative data in organic solvents remains to be fully elucidated, the detailed experimental protocol and theoretical considerations presented herein equip researchers with the necessary tools to generate this critical information. A systematic approach to solubility determination, combining experimental measurement with thermodynamic modeling, will greatly facilitate the development of formulations and processes involving this promising compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Page loading... [guidechem.com]

- 3. CAS 3260-93-3: this compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. chemixl.com [chemixl.com]

- 6. fishersci.ca [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

synthesis pathways for 3-Chloro-2-methoxybenzoic acid

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methoxybenzoic Acid

Abstract

This compound, also known as 3-Chloro-o-anisic acid, is a pivotal chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its substituted benzene ring structure offers a versatile scaffold for developing complex molecules.[2] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, tailored for researchers, chemists, and process development professionals. We will dissect several strategic approaches, evaluating them based on efficiency, scalability, and mechanistic principles. This document moves beyond simple procedural outlines to offer insights into the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability.

Introduction and Strategic Overview

This compound (CAS No. 3260-93-3) is a white to off-white crystalline solid with the molecular formula C₈H₇ClO₃.[1][3] Its utility stems from the specific arrangement of the chloro, methoxy, and carboxylic acid functional groups on the benzene ring, which allows for targeted modifications in drug and herbicide development.[1] The presence of these groups enhances reactivity and provides specific steric and electronic properties crucial for biological activity.[2]

A successful synthesis strategy for a molecule of this nature must consider not only the final yield but also the cost and availability of starting materials, the complexity of the reaction steps, and the environmental impact of the process. A retrosynthetic analysis reveals several logical disconnection points, suggesting multiple viable starting materials and synthetic routes.

Caption: Fig. 1: Retrosynthetic analysis of this compound.

This analysis highlights four principal strategies that will be explored in this guide:

-

Pathway A: Oxidation of a substituted toluene.

-

Pathway B: Electrophilic chlorination of a methoxybenzoic acid precursor.

-

Pathway C: Ortho-directed functionalization of a chlorobenzaldehyde derivative.

-

Pathway D: Carboxylation of an organometallic intermediate (Grignard Reaction).

Pathway A: Oxidation of 3-Chloro-2-methoxytoluene

This pathway is one of the most direct and is often favored in industrial settings due to the relative availability of substituted toluenes. The core of this strategy is the selective oxidation of the methyl group to a carboxylic acid without affecting the other ring substituents.

Synthesis of the Precursor: 3-Chloro-2-methoxytoluene

The starting material, 3-chloro-2-methoxytoluene (also known as 2-chloro-6-methoxytoluene), can be prepared via a multi-step sequence beginning with 2-chloro-6-nitrotoluene.[4]

Caption: Fig. 2: Synthesis workflow for 3-Chloro-2-methoxytoluene.

-

Reduction: The nitro group of 2-chloro-6-nitrotoluene is selectively reduced to an amine. Common methods include catalytic hydrogenation or, for cost-effectiveness, chemical reduction using reagents like sodium polysulfide.[5] The use of polysulfide is advantageous as it avoids expensive catalysts that can be prone to poisoning.[5]

-

Diazotization: The resulting 3-chloro-2-methylaniline is converted to a diazonium salt using a diazotizing agent like sodium nitrite in a strong acid at low temperatures (0-5°C).[6] This intermediate is highly reactive.

-

Hydrolysis & Methylation: The diazonium salt is subsequently hydrolyzed by heating in an aqueous acidic solution to yield 3-chloro-2-methylphenol. This phenol is then methylated using an appropriate agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaOH, K₂CO₃) to furnish the desired 3-chloro-2-methoxytoluene.[6]

Oxidation to this compound

The final step involves the oxidation of the methyl group. The choice of oxidant is critical to ensure high yield and prevent side reactions like ring oxidation.

-

Potassium Permanganate (KMnO₄): A strong, classic oxidant. The reaction is typically performed in an aqueous alkaline solution under heat.[7] While effective, it generates a large amount of manganese dioxide (MnO₂) waste, which presents disposal challenges.

-

Catalytic Air Oxidation: Modern industrial processes often favor catalytic oxidation using air or oxygen, which is more environmentally benign. A common system involves a cobalt-manganese-bromine composite catalyst in an acetic acid solvent under pressure. This method is highly efficient for oxidizing alkylarenes.[8]

Protocol 1: Oxidation using Potassium Permanganate

This protocol is adapted from a similar synthesis of 2-Chloro-6-nitro-benzoic acid and serves as a representative laboratory-scale procedure.[7]

-

Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 3-chloro-2-methoxytoluene (1 equivalent), potassium permanganate (approx. 2.5-3 equivalents), and a suitable volume of 1 M aqueous potassium hydroxide.

-

Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color. Additional portions of KMnO₄ may be required.

-

Work-up: Once the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.

-

Isolation: Combine the filtrate and washings. If any unreacted starting material is present, it can be removed by steam distillation.

-

Acidification: Cool the alkaline solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

-

Purification: The this compound will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Pathway B: Electrophilic Chlorination of 2-Methoxybenzoic Acid

This approach builds the molecule by adding the chlorine atom in the final step. The success of this pathway hinges on controlling the regioselectivity of the chlorination reaction. The methoxy (-OCH₃) and carboxylic acid (-COOH) groups have opposing directing effects. The -OCH₃ group is a strong ortho-, para- director, while the -COOH group is a meta- director.

Caption: Fig. 3: Synthesis via chlorination of a 2-methoxybenzoic acid precursor.

Rationale and Mechanistic Considerations

In 2-methoxybenzoic acid, the powerful activating and ortho-directing influence of the methoxy group dominates. It directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 5). Since position 3 is sterically less hindered than position 1 (which is already substituted), it is a favorable site for chlorination.

To avoid potential side reactions with the carboxylic acid group during chlorination, it is often protected as an ester. However, direct chlorination of the acid is also feasible. A common laboratory method for selective chlorination of activated rings under mild conditions involves using N-Chlorosuccinimide (NCS) with a Lewis acid catalyst like FeCl₃ in a suitable solvent.[9]

Pathway C: Ortho-Directed Functionalization

This elegant strategy utilizes the concept of directed ortho-metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings. Starting from the readily available 3-chlorobenzaldehyde, the aldehyde group is used to direct lithiation to the adjacent C2 position.

Experimental Strategy

A published method by Trapencieris et al. demonstrates this approach effectively.[10]

-

Protection: The aldehyde group in 3-chlorobenzaldehyde is first protected to prevent it from reacting with the strong organolithium base. A common protecting group is a 1,3-dioxolane acetal, formed by reacting the aldehyde with ethylene glycol under acidic conditions.

-

Ortho-Lithiation: The protected 2-(3-chlorophenyl)-1,3-dioxolane is treated with a strong lithium base, typically n-butyllithium (n-BuLi) in the presence of a ligand like tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78°C). The chloro and the dioxolane groups cooperatively direct the deprotonation to the C2 position, forming a lithiated intermediate.

-

Electrophilic Quench: The organolithium species is then quenched with an electrophile that can be converted to a methoxy group. While direct methoxylation is difficult, a common strategy is to react it with an iodine source (e.g., I₂) to form 2-(2-iodo-3-chlorophenyl)-1,3-dioxolane. This iodide can then be subjected to a nucleophilic substitution with sodium methoxide, often catalyzed by copper (an Ullmann-type reaction), to introduce the methoxy group.[9]

-

Deprotection and Oxidation: The acetal protecting group is removed by acid hydrolysis to regenerate the aldehyde. The final step is the oxidation of the 2-methoxy-3-chlorobenzaldehyde to the corresponding carboxylic acid using an oxidant like sodium chlorite (NaClO₂) or potassium permanganate.

This pathway offers excellent regiocontrol but requires cryogenic temperatures and anhydrous conditions, making it more suitable for laboratory-scale synthesis than for large-scale industrial production.[10]

Pathway D: Grignard Carboxylation

The Grignard reaction provides a classic and reliable method for forming carboxylic acids by reacting an organomagnesium halide with carbon dioxide.[11]

Precursor and Reaction

The key precursor for this route would be an aryl halide such as 2-bromo-6-chloroanisole or 2-iodo-6-chloroanisole.

Caption: Fig. 4: Synthesis via Grignard carboxylation.

The synthesis involves:

-

Formation of the Grignard Reagent: The aryl halide is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the phenylmagnesium halide.[12] This reaction is sensitive to moisture, as any water will protonate and destroy the Grignard reagent.[11]

-

Carboxylation: The Grignard solution is then added to a source of anhydrous carbon dioxide, most conveniently solid CO₂ (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

-

Hydrolysis: The final step is an acidic work-up (e.g., with aqueous HCl), which protonates the carboxylate salt to yield the final this compound.[11]

The main challenge of this pathway is the synthesis of the 2-bromo-6-chloroanisole precursor, which can be complex. However, if the precursor is available, the Grignard carboxylation itself is a robust and high-yielding transformation.[13]

Comparison of Synthetic Pathways

The optimal choice of synthesis route depends heavily on the specific requirements of the project, such as scale, cost constraints, and available equipment.

| Pathway | Starting Material | Key Steps | Advantages | Disadvantages | Scalability |

| A: Oxidation | 2-Chloro-6-nitrotoluene | Reduction, Diazotization, Methylation, Oxidation | Direct, potentially high-yielding. Catalytic air oxidation is green. | Multi-step precursor synthesis. Use of KMnO₄ generates waste. | High |

| B: Chlorination | 2-Methoxybenzoic Acid | Electrophilic Aromatic Chlorination | Fewer steps if starting material is available. | Potential for regioisomer formation. | Moderate |

| C: Ortho-Lithiation | 3-Chlorobenzaldehyde | Protection, DoM, Quench, Deprotection, Oxidation | Excellent regiocontrol. | Requires cryogenic conditions, strong bases, and anhydrous techniques. | Low |

| D: Grignard | 2-Bromo-6-chloroanisole | Grignard formation, Carboxylation | High-yielding final step. Well-established reaction. | Precursor synthesis can be difficult. Requires strict anhydrous conditions. | Moderate |

Conclusion

Several viable synthetic pathways exist for the preparation of this compound, each with distinct advantages and challenges. For large-scale industrial production, Pathway A (Oxidation of 3-Chloro-2-methoxytoluene) , particularly with modern catalytic air oxidation methods, appears to be the most practical and scalable approach. For laboratory-scale synthesis where absolute regiocontrol is paramount, Pathway C (Ortho-Directed Functionalization) offers an elegant, albeit technically demanding, solution. The choice of pathway must be a strategic decision, balancing chemical efficiency with operational practicality and economic viability. Further research into developing more efficient catalysts for direct C-H activation and functionalization could open even more streamlined routes to this valuable intermediate in the future.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. prepchem.com [prepchem.com]

- 5. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 6. 3-Chloro-2-methylanisole | 3260-88-6 | Benchchem [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Sciencemadness Discussion Board - Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. mason.gmu.edu [mason.gmu.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. EP0941982A2 - Process for synthesizing benzoic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloro-2-methoxybenzoic Acid: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Chemical Synthesis

3-Chloro-2-methoxybenzoic acid, also known as 3-Chloro-o-anisic acid, is a halogenated and methoxylated aromatic carboxylic acid.[1] With the chemical formula C₈H₇ClO₃, this white crystalline solid serves as a crucial intermediate in the synthesis of a wide array of organic molecules.[1] Its strategic substitution pattern, featuring a carboxylic acid group, a methoxy group, and a chlorine atom on the benzene ring, imparts unique reactivity and makes it a valuable precursor in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the discovery and history of this compound, details its synthesis through both historical and contemporary methods, outlines its key physicochemical properties, and explores its significant applications.

The Genesis of a Molecule: A Historical Perspective on Synthesis

While the precise first synthesis of this compound is not readily documented in readily available historical records, its creation can be understood within the broader context of the extensive research into salicylic acid and its derivatives that began in the 19th century. The journey to acetylsalicylic acid (aspirin), synthesized in 1897 from salicylic acid, spurred immense interest in modifying the structure of salicylic acid to enhance its therapeutic properties and explore new chemical entities.[2][3][4][5]

A plausible and historically consistent pathway for the initial synthesis of this compound would have commenced with the methylation of salicylic acid to produce 2-methoxybenzoic acid (o-anisic acid).[6] This etherification was a known reaction during that period. Following the preparation of 2-methoxybenzoic acid, the subsequent step would involve the chlorination of the aromatic ring. Given the directing effects of the methoxy and carboxylic acid groups, a mixture of chlorinated isomers would be expected, from which this compound could be isolated.

The following diagram illustrates this probable historical synthesis pathway:

Caption: Plausible historical synthesis of this compound.

Modern Synthetic Methodologies

Contemporary approaches to the synthesis of this compound and its derivatives have evolved to be more efficient and selective. These methods often employ more sophisticated reagents and catalytic systems to achieve higher yields and purity. A common modern strategy involves the chlorination of 2-methoxybenzoic acid using a controlled chlorinating agent.

Experimental Protocol: Chlorination of 2-Methoxybenzoic Acid

This protocol describes a general method for the laboratory-scale synthesis of this compound from 2-methoxybenzoic acid.

Materials:

-

2-Methoxybenzoic acid

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Gaseous chlorine

-

Iodine (catalyst)

-

An ester (e.g., ethyl acetate or methyl 2-methoxybenzoate) as a co-catalyst

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser, gas inlet tube, and magnetic stirrer, dissolve 2-methoxybenzoic acid in carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of crystalline iodine (approximately 0.5-1.0% by weight of the starting acid) and the ester co-catalyst (approximately 1.5-5.0% by weight of the starting acid) to the solution.[7]

-

Chlorination: Heat the mixture to reflux and bubble gaseous chlorine through the solution.[7] Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture and distill off the carbon tetrachloride.

-

Isolation and Purification: Treat the residue with a sodium hydroxide solution to form the sodium salt of the carboxylic acid. Wash with an organic solvent to remove non-acidic impurities. Acidify the aqueous layer with hydrochloric acid to precipitate the crude this compound. The product can be further purified by recrystallization.

The following diagram illustrates the workflow for this modern synthetic protocol:

Caption: Workflow for the modern synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 3260-93-3 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 118-121 °C |

| Solubility | Sparingly soluble in water |

Key Applications in Research and Industry

This compound is a versatile intermediate with significant applications in several areas of chemical synthesis.

-

Pharmaceutical Synthesis: It serves as a fundamental building block for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the chloro and methoxy groups allows for further functionalization and the construction of more complex molecular architectures.

-

Agrochemical Development: In the agrochemical sector, this compound is utilized in the preparation of herbicides and pesticides. The specific substitution pattern can be crucial for the biological activity of the final product.

-

Organic Synthesis: Researchers in organic chemistry employ this compound as a starting material for the synthesis of a wide range of organic compounds, leveraging the reactivity of its functional groups for various chemical transformations.

Future Perspectives

The utility of this compound as a synthetic intermediate is well-established. Future research is likely to focus on the development of more sustainable and environmentally friendly synthetic routes to this compound, potentially exploring biocatalytic methods or continuous flow chemistry. Furthermore, its application in the synthesis of novel bioactive molecules for both medicinal and agricultural purposes will continue to be an active area of investigation. The unique electronic and steric properties conferred by its substituents make it a valuable scaffold for the design of new chemical entities with tailored biological activities.

References

- 1. Page loading... [guidechem.com]

- 2. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. History of aspirin - Wikipedia [en.wikipedia.org]

- 5. ASPIRIN SYNTHESIS · The History of Aspirin · Duke University Library Exhibits [exhibits.library.duke.edu]

- 6. A Process For The Preparation Of Alkoxy Benzoic Acid [quickcompany.in]

- 7. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloro-2-methoxybenzoic Acid for Researchers and Drug Development Professionals

Introduction: A Versatile Scaffold in Chemical Synthesis

3-Chloro-2-methoxybenzoic acid, also known by its synonym 3-Chloro-o-anisic acid, is a halogenated and methoxylated aromatic carboxylic acid. Its unique substitution pattern on the benzene ring imparts specific chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of a wide range of organic molecules. This guide provides a comprehensive overview of its chemical characteristics, synthesis, analysis, and applications, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. The strategic placement of the chloro, methoxy, and carboxylic acid groups allows for diverse chemical modifications, offering a versatile platform for medicinal chemists and process development scientists. This document aims to serve as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the utility of this compound.

Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

Structural Features

The molecule consists of a benzoic acid core with a chlorine atom at the 3-position and a methoxy group at the 2-position.

Caption: Chemical structure of this compound.

The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group, along with the carboxylic acid functionality, creates a unique electronic environment on the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Synonyms | 3-Chloro-o-anisic acid | [1][2] |

| CAS Number | 3260-93-3 | [2] |

| Molecular Formula | C₈H₇ClO₃ | [2] |

| Molecular Weight | 186.59 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 118-123 °C | [2] |

| Solubility | Sparingly soluble in water (0.97 g/L at 25°C) | [1] |

| pKa | 3.72 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common strategy involves the oxidation of a corresponding substituted toluene. The following represents a plausible and generalized synthetic workflow.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Oxidation of 3-Chloro-2-methoxytoluene (Representative)

This protocol is a representative example of the oxidation of a substituted toluene to a benzoic acid and should be adapted and optimized for specific laboratory conditions. A detailed, validated protocol for the specific synthesis of this compound can be found in specialized chemical synthesis literature.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-methoxytoluene and a solution of potassium permanganate (KMnO₄) in water. The molar ratio of KMnO₄ to the starting material should be in excess (e.g., 3:1).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. This may take several hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by vacuum filtration. Wash the filter cake with a small amount of hot water to recover any product.

-

Acidification: Combine the filtrate and washings and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2). This compound will precipitate out of the solution.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification Protocol: Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A solvent is suitable if the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Solvent Selection: Based on the polarity of this compound, suitable solvents for recrystallization could include ethanol, methanol, or a mixture of ethanol and water.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to further induce crystallization.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals to a constant weight. The purity can be assessed by measuring the melting point and comparing it to the literature value.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following spectroscopic techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule. For this compound, one would expect to see signals for the methoxy protons (a singlet), the aromatic protons (a multiplet or distinct doublets and triplets depending on the resolution and coupling), and the acidic proton of the carboxylic acid (a broad singlet, which may be exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct carbon signals are expected: one for the methoxy carbon, one for the carboxylic carbon, and six for the aromatic carbons.

A representative interpretation of the NMR spectra can be found in various spectral databases and chemical literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, usually around 1700 cm⁻¹.

-

C-O stretching vibrations for the methoxy group and the carboxylic acid.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl group.

-

A C-Cl stretch in the fingerprint region.

Applications in Research and Development

This compound is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Development

The structural motifs present in this compound are found in a variety of biologically active compounds. It serves as a precursor for the synthesis of novel therapeutic agents, including anti-inflammatory drugs, by acting as a scaffold for the introduction of various pharmacophores. The presence of the chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, affecting its absorption, distribution, metabolism, excretion (ADME), and binding affinity to biological targets. For example, it can be a starting material for the synthesis of compounds that target enzymes such as cyclooxygenases (COX), which are implicated in inflammation.

Caption: Role of this compound in pharmaceutical synthesis.

Agrochemicals

In the agrochemical sector, this compound is used in the synthesis of herbicides. The benzoic acid moiety is a known auxinic herbicide scaffold, and substitutions on the ring can modulate the herbicidal activity and selectivity. These synthetic auxins mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible plant species. The specific substitution pattern of this compound can be tailored to target specific enzymes or pathways in weeds, such as acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.

Safety, Toxicology, and Environmental Fate

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated.[3] However, related chlorinated aromatic compounds can exhibit varying degrees of toxicity.[3] It is important to handle this compound with care and to consult the Safety Data Sheet (SDS) for the most up-to-date information.

Environmental Fate

The environmental fate of chlorinated benzoic acids is a subject of ongoing research. Biodegradation in soil and water is a potential degradation pathway, often initiated by microbial communities.[1][2][4] The rate of degradation can be influenced by environmental conditions such as pH and the presence of other pollutants.[1] The chlorine substituent can increase the persistence of the molecule in the environment compared to unsubstituted benzoic acid.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features provide a foundation for the synthesis of a diverse range of complex molecules. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, intended to support the work of scientists and professionals in the field. As with all chemical reagents, adherence to appropriate safety protocols is paramount when handling and using this compound.

References

- 1. Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of chlorinated benzoic acid mixtures by plant–bacteria associations | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. capotchem.cn [capotchem.cn]

- 4. jbarbiomed.com [jbarbiomed.com]

A Technical Guide to Investigating the Biological Potential of 3-Chloro-2-methoxybenzoic Acid

Abstract: 3-Chloro-2-methoxybenzoic acid is a substituted benzoic acid primarily utilized as a synthetic intermediate in the pharmaceutical and agrochemical industries.[1][2] While its direct biological activities are not extensively documented, its core benzoic acid scaffold is a well-established pharmacophore present in numerous bioactive compounds.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential biological and therapeutic activities of this compound. We will explore postulated activities based on related structures, provide detailed, field-proven experimental protocols for a tiered screening approach, and discuss the interpretation of potential outcomes. This document serves as a roadmap for unlocking the latent therapeutic value of this compound, moving it from a simple building block to a potential lead compound.

Introduction: The Case for Investigating this compound

This compound, also known as 3-Chloro-o-anisic acid, is a readily available chemical entity (CAS No. 3260-93-3).[5] Its structure, featuring a carboxylic acid group, a methoxy group, and a chlorine atom on a benzene ring, presents multiple points for potential interaction with biological targets. The benzoic acid moiety itself is a privileged structure in medicinal chemistry, found in compounds with antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties.[3][4][6] The presence of chloro and methoxy substituents further modulates its physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence its pharmacological profile.[7]

This guide is predicated on the hypothesis that the structural alerts within this compound warrant a systematic investigation of its bioactivity. We propose a logical screening cascade designed to efficiently probe its potential in key therapeutic areas, starting with broad-spectrum primary assays and progressing to more defined, target-based secondary evaluations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3260-93-3 | |

| Molecular Formula | C₈H₇ClO₃ | [5] |

| Molecular Weight | 186.59 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 118-123 °C | |

| Solubility | Sparingly soluble in water (0.97 g/L at 25°C) | [1] |

| LogP | 2.0468 | [5] |

| pKa | (Not available in search results) |

Proposed Research Workflow: A Tiered Screening Cascade

To efficiently assess the biological potential of this compound, a multi-tiered screening approach is recommended. This strategy prioritizes resources by using broad, cost-effective primary assays to identify any "hits," which can then be pursued with more specific and resource-intensive secondary assays to elucidate the mechanism of action.

Tier 1 Protocols: Primary Biological Screening

The initial phase aims to answer a fundamental question: Does this compound exhibit broad biological activity at reasonable concentrations? We will focus on two key areas where benzoic acid derivatives have shown promise: antimicrobial effects and cytotoxicity against cancer cell lines.[3][8]

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

Rationale: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This is a gold-standard method for antimicrobial screening.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in the assay does not exceed 1%, as it can be inhibitory to some microbes.

-

Microplate Preparation: Using a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12.

-

Serial Dilution: Add 100 µL of the compound stock solution (appropriately diluted from the 10 mg/mL stock) to well 1. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.

-

Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

-

Determining MIC: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The results can be confirmed by adding an indicator dye like resazurin.

Protocol: Cytotoxicity Assessment via MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12] It is widely used to screen compounds for potential anticancer activity or general cytotoxicity.[8][12]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be below 0.5%. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for untreated cells (negative control) and a known cytotoxic drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Tier 2 Protocols: Target-Based Mechanistic Assays

If the primary screens yield positive results (e.g., selective cytotoxicity or potent antimicrobial activity), the next step is to investigate the potential mechanism of action. Based on the activities of structurally similar benzoic acid derivatives, enzyme inhibition is a highly probable mechanism.[13][14]

Table 2: Reported Enzyme Inhibition by Benzoic Acid Derivatives

| Enzyme Target | Therapeutic Area | Example Inhibitor(s) | Reported Potency (Kᵢ / IC₅₀) | Source |